Ácido 5-amino-1-naftalenosulfónico

Descripción general

Descripción

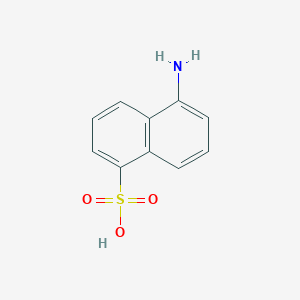

El ácido 1-naftilamina-5-sulfónico es un compuesto orgánico que pertenece a la clase de los 1-naftalenosulfonatos. Presenta un grupo naftileno con un grupo ácido sulfónico en la posición 1 y un grupo amino en la posición 5. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la fabricación de colorantes y la investigación científica .

Aplicaciones Científicas De Investigación

El ácido 1-naftilamina-5-sulfónico tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de colorantes azoicos y otros compuestos orgánicos.

Biología: Se emplea en ensayos de fluorescencia para estudiar las interacciones de proteínas y los cambios conformacionales.

Medicina: Se investiga su posible uso en el desarrollo de fármacos y ensayos de diagnóstico.

Industria: Se utiliza en la producción de colorantes para textiles y otros materiales .

Mecanismo De Acción

El mecanismo de acción del ácido 1-naftilamina-5-sulfónico implica su interacción con los objetivos moleculares a través de sus grupos ácido sulfónico y amino. Estos grupos funcionales permiten que el compuesto participe en diversas reacciones químicas, como la unión a proteínas y otras biomoléculas. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso .

Compuestos similares:

1-Naftilamina: Una amina aromática derivada del naftaleno, utilizada en la fabricación de colorantes.

2-Naftilamina: Otro derivado del naftaleno con aplicaciones similares.

1-Naftol: Un derivado hidroxilado del naftaleno utilizado en la síntesis orgánica.

Unicidad: El ácido 1-naftilamina-5-sulfónico es único debido a la presencia de ambos grupos ácido sulfónico y amino, que confieren reactividad química y versatilidad distintas en diversas aplicaciones. Su capacidad para participar en múltiples tipos de reacciones y su papel como intermedio en la síntesis de colorantes destacan su importancia tanto en la investigación como en la industria .

Análisis Bioquímico

Biochemical Properties

5-Amino-1-naphthalenesulfonic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is involved in the synthesis of azo dyes, where it reacts with diazonium salts to form colored compounds . The interaction with enzymes such as sulfonatase can lead to the cleavage of the sulfonic acid group, altering the compound’s properties and reactivity .

Cellular Effects

5-Amino-1-naphthalenesulfonic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can act as a fluorophore, which means it can be used to label and track cellular components in fluorescence microscopy . This property allows researchers to study the dynamics of cellular processes and the localization of specific proteins within cells .

Molecular Mechanism

At the molecular level, 5-Amino-1-naphthalenesulfonic acid exerts its effects through binding interactions with biomolecules. It can bind to proteins and enzymes, leading to inhibition or activation of their functions. For example, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-naphthalenesulfonic acid can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 5-Amino-1-naphthalenesulfonic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity . Studies have shown that high doses of the compound can cause adverse effects, such as oxidative stress and damage to cellular components .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 1-naftilamina-5-sulfónico se puede sintetizar a través de un proceso de varios pasos que implica reacciones de sulfonación y aminación. El proceso generalmente comienza con la sulfonación del naftaleno usando ácido sulfúrico para producir ácido 1-naftalenosulfónico. Este intermedio se somete luego a nitración utilizando una mezcla de ácido nítrico y ácido sulfúrico para formar 1-grupo ácido sulfónico 8-nitronaftaleno. Finalmente, el grupo nitro se reduce utilizando polvo de hierro y vapor de agua para producir ácido 1-naftilamina-5-sulfónico .

Métodos de producción industrial: En entornos industriales, la producción de ácido 1-naftilamina-5-sulfónico sigue pasos similares, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, como la temperatura y la concentración de reactivos, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 1-naftilamina-5-sulfónico se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar 1-naftoquinona.

Reducción: Reducción del grupo nitro en los intermedios para formar el grupo amino.

Sustitución: El grupo ácido sulfónico puede participar en reacciones de sustitución para formar derivados.

Reactivos y condiciones comunes:

Agentes oxidantes: El ácido crómico se utiliza comúnmente para reacciones de oxidación.

Agentes reductores: El polvo de hierro y el vapor de agua se utilizan para reacciones de reducción.

Reactivos de sulfonación: El ácido sulfúrico se utiliza para el paso inicial de sulfonación.

Productos principales:

1-Naftoquinona: Se forma mediante oxidación.

Ácido 1-naftilamina-5-sulfónico: El producto principal de las reacciones de reducción y sulfonación.

Comparación Con Compuestos Similares

1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye manufacturing.

2-Naphthylamine: Another naphthalene derivative with similar applications.

1-Naphthol: A hydroxylated derivative of naphthalene used in organic synthesis.

Uniqueness: 1-Naphthylamine-5-sulfonic acid is unique due to the presence of both sulfonic acid and amine groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in multiple types of reactions and its role as an intermediate in dye synthesis highlight its importance in both research and industry .

Actividad Biológica

5-Amino-1-naphthalenesulfonic acid (AmNS) is a sulfonated aromatic compound with significant biological activities, particularly in microbial degradation processes and as a modulator in biochemical systems. This article explores its biological activity through various studies, highlighting its degradation pathways, interactions with microorganisms, and implications in protein phase separation.

Chemical Structure and Properties

5-Amino-1-naphthalenesulfonic acid is characterized by its naphthalene backbone with an amino group at the 5-position and a sulfonic acid group. Its chemical formula is . The compound is soluble in water, which facilitates its interaction with biological systems.

Microbial Degradation

Microbial Metabolism

Research has shown that certain bacteria can utilize AmNS as a sulfur source. For example, Pseudomonas sp. strain S-313 has been documented to convert 5-amino-1-naphthalenesulfonate into 5-amino-1-naphthol, indicating its potential for bioremediation applications . The degradation pathway involves desulfonation processes where the sulfonate group is removed, allowing for further metabolic transformations.

Table 1: Microbial Conversion of 5-Amino-1-naphthalenesulfonic Acid

| Microorganism | Conversion Product | Mechanism of Action |

|---|---|---|

| Pseudomonas sp. S-313 | 5-Amino-1-naphthol | Desulfonation followed by hydroxylation |

| Alcaligenes latus | 1-Naphthol | Metabolism of naphthalene sulfonates |

| Moraxella sp. | Various naphthalene derivatives | Degradation of disulfonated compounds |

Biochemical Modulation

Liquid-Liquid Phase Separation (LLPS)

Recent studies have identified AmNS as a potent modulator of protein liquid-liquid phase separation (LLPS). It has been shown to influence the aggregation and condensation behavior of proteins, which is crucial in cellular processes and disease mechanisms . Specifically, AmNS can either promote or inhibit LLPS depending on the concentration and context, suggesting its potential therapeutic applications in diseases associated with protein aggregation.

Case Study: TDP-43 Protein

In experiments involving the TDP-43 protein, which is implicated in neurodegenerative diseases, AmNS demonstrated the ability to modulate phase separation dynamics. At varying concentrations, it affected the turbidity of protein solutions, indicating changes in aggregation states . This biphasic behavior underscores the compound's potential as a chemical chaperone or inhibitor in pathological conditions.

Research Findings

Degradation Efficiency

The efficiency of microbial degradation of AmNS varies significantly among different strains. For instance, strain S-313 showed effective conversion rates under specific growth conditions, highlighting the importance of environmental factors in bioremediation strategies .

Toxicity and Safety Profile

While AmNS exhibits beneficial biological activities, its toxicity profile must be considered. Studies indicate that at high concentrations, it may pose risks to aquatic organisms; thus, understanding its environmental impact is crucial for safe application .

Propiedades

IUPAC Name |

5-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNAQOYOSRJXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058911 | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-89-9 | |

| Record name | Laurent acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylamine-5-sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laurent acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laurent acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-5-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70WC365OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 5-Amino-1-naphthalenesulfonic acid be broken down by microorganisms?

A1: Yes, research suggests that certain bacteria can utilize 5-Amino-1-naphthalenesulfonic acid as a sulfur source for growth. Studies have shown that microorganisms like Pseudomonas sp. can cleave the sulfonate group from 5-Amino-1-naphthalenesulfonic acid, yielding 5-amino-1-naphthol as a product. This desulfonation process incorporates an oxygen atom from molecular oxygen into the molecule. []

Q2: How is 5-Amino-1-naphthalenesulfonic acid typically detected and quantified in complex mixtures?

A2: A sensitive method for determining 5-Amino-1-naphthalenesulfonic acid in seawater samples involves a combination of molecularly imprinted stir bar sorptive extraction (MISBSE) and spectrophotometry. [] This technique utilizes a specially designed stir bar coated with a polymer imprinted with 5-Amino-1-naphthalenesulfonic acid. This allows for selective extraction and preconcentration of the compound from the sample matrix, improving the sensitivity and accuracy of the spectrophotometric measurement.

Q3: Can 5-Amino-1-naphthalenesulfonic acid be used as a building block for synthesizing other compounds?

A3: Yes, 5-Amino-1-naphthalenesulfonic acid serves as a starting material for the synthesis of more complex molecules. For instance, it can be transformed into 5-chloro-1-naphthalene sulfoalanine through a multistep synthesis involving diazotization, halogenation, chlorosulfonation, and acylation reactions. [] This highlights its versatility as a chemical precursor.

Q4: What is known about the environmental fate of 5-Amino-1-naphthalenesulfonic acid?

A4: While the provided research focuses on microbial desulfonation of 5-Amino-1-naphthalenesulfonic acid, [] further investigation is needed to fully understand its environmental persistence, degradation pathways, and potential impact on ecosystems. Determining the compound's ecotoxicological profile and exploring strategies for its mitigation or biodegradation would be valuable for assessing its long-term environmental implications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.